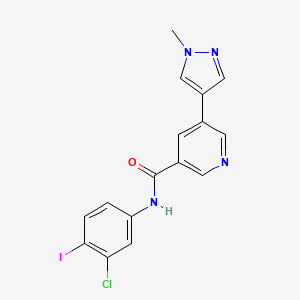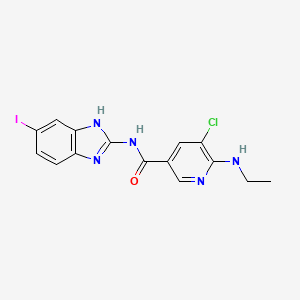![molecular formula C11H19ClF2N2O3 B7434338 tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)
tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. It has also been shown to reduce inflammation and oxidative stress in various cell types. Additionally, it has been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been shown to have potent biological activity, making it a useful reagent for various experiments. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain experiments.
Orientations Futures
There are several future directions for research on tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate. One direction is to further elucidate its mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is to explore its potential applications in the development of new materials for various industrial applications. Additionally, further studies are needed to determine its potential toxicity and safety profile.
Méthodes De Synthèse
Tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate is a synthetic compound that has been synthesized using a specific method. The synthesis method involves the reaction of tert-butyl N-[3-(2-amino-2,2-difluoroethyl)carbamoyl]carbamate with 2-chloropropanoyl chloride in the presence of a base. The reaction yields this compound as the final product.
Applications De Recherche Scientifique
Tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate has been studied extensively for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a building block in the synthesis of various biologically active compounds. Additionally, it has been studied for its potential applications in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClF2N2O3/c1-7(12)8(17)15-5-11(13,14)6-16-9(18)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCPELLNSQTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(CNC(=O)OC(C)(C)C)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)

![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)

![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)
![3-[6-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434327.png)
![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)
![methyl 4-oxo-3-[(2-oxo-1H-pyridin-3-yl)methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B7434359.png)

![(1S,2S,4R)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7434381.png)